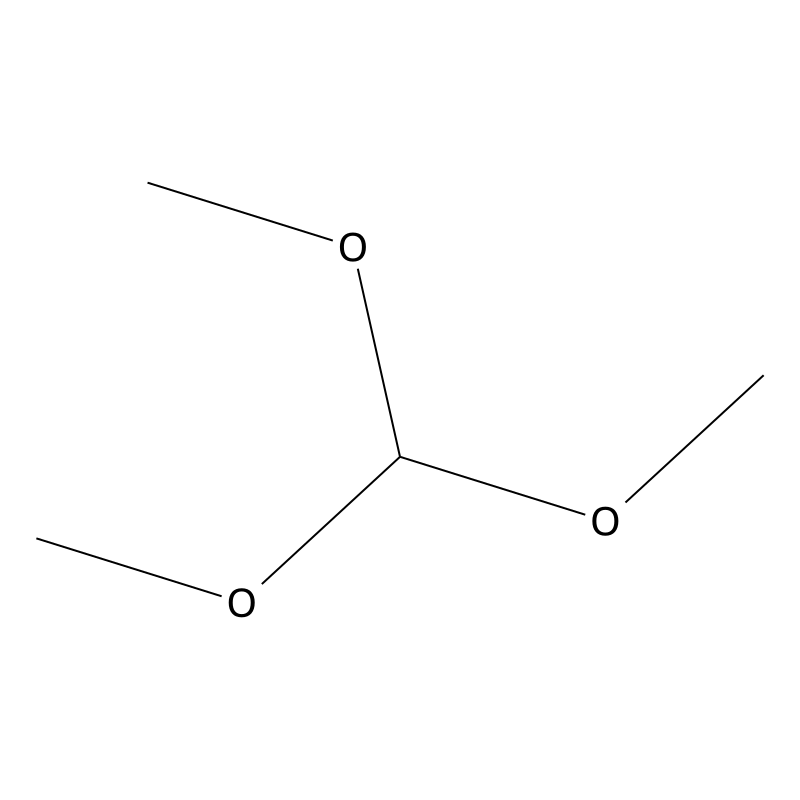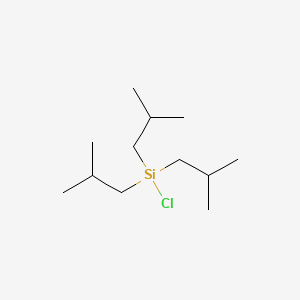Protection Deprotection Reagents
CAS No.:13400-13-0
Molecular Formula:CsF
Molecular Weight:151.903855 g/mol
Availability:
In Stock
CAS No.:58632-95-4
Molecular Formula:C₁₃H₁₄N₂O₃
Molecular Weight:246.26 g/mol
Availability:
In Stock
CAS No.:199915-38-3
Molecular Formula:C16H11NO2S
Molecular Weight:281.3 g/mol
Availability:
In Stock
CAS No.:149-73-5
Molecular Formula:C4H10O3
Molecular Weight:106.12 g/mol
Availability:
In Stock
CAS No.:13154-25-1
Molecular Formula:C12H27ClSi
Molecular Weight:234.88 g/mol
Availability:
In Stock
CAS No.:1719-57-9
Molecular Formula:C3H8Cl2Si
Molecular Weight:143.08 g/mol
Availability:
In Stock





